molecular formula C19H19ClN6O B6450307 2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640951-67-1

2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450307
CAS No.: 2640951-67-1
M. Wt: 382.8 g/mol
InChI Key: JKWUAHVFHLTUOZ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic organic molecule characterized by a fused triazolo-pyridazine ring system linked to an octahydropyrrolo[3,4-c]pyrrole bicyclic scaffold. The 4-chlorophenyl substituent at the ethanone position introduces electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems .

The octahydropyrrolo[3,4-c]pyrrole moiety confers conformational rigidity, which could influence target selectivity and solubility. The triazolo[4,3-b]pyridazin-6-yl group, a nitrogen-rich heterocycle, is structurally analogous to purine bases, suggesting possible interactions with nucleic acids or nucleotide-binding proteins.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-3-1-13(2-4-16)7-19(27)25-10-14-8-24(9-15(14)11-25)18-6-5-17-22-21-12-26(17)23-18/h1-6,12,14-15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWUAHVFHLTUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Key Substituents Reported/Predicted Properties
Target Compound Triazolo[4,3-b]pyridazine + octahydropyrrolo[3,4-c]pyrrole 4-chlorophenyl Hypothesized enhanced lipophilicity (logP ~3.2*) and moderate aqueous solubility due to Cl .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () Pyrrolo-thiazolo-pyrimidine + triazolo-thiadiazine 4-methoxyphenyl, phenyl Synthesized via sodium acetate/ethanol; methoxy group may increase electron density vs. Cl .
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) () Imidazo[4,5-f]quinoline Methyl, amino Carcinogenic (IARC Group 2A); forms DNA adducts via metabolic activation .

Toxicity Considerations

  • IQ (): High carcinogenicity due to metabolic activation to DNA-reactive intermediates. The absence of a similar amino-imidazole motif in the target compound may mitigate this risk .
  • Triazolo-Thiadiazine Derivatives (): Limited toxicity data, but the thiadiazine ring’s sulfur atom could introduce unique reactivity compared to the target’s pyridazine nitrogen system .

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